BenchChemオンラインストアへようこそ!

(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride

Medicinal Chemistry Asymmetric Synthesis Building Block

The (1R,3S) configuration avoids costly chiral resolution steps critical for assembling kinase inhibitor scaffolds (cf. JNK1 PDB 4HYS). The hydrochloride salt form improves solubility in aqueous or alcoholic reaction media compared to the free base, enhancing synthetic yields. The pyrimidin-2-ylamino substituent is a privileged H-bonding motif in kinase-targeted libraries that cannot be replicated by pyridinyl or other heteroaryl analogs. This pre-configured cis-1-carboxy-3-amino cyclohexane template is stereochemically defined and not interchangeable with racemic or (1S,3R) enantiomeric variants.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72
CAS No. 2138174-25-9
Cat. No. B2545570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride
CAS2138174-25-9
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72
Structural Identifiers
SMILESC1CC(CC(C1)NC2=NC=CC=N2)C(=O)O.Cl
InChIInChI=1S/C11H15N3O2.ClH/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11;/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14);1H/t8-,9+;/m1./s1
InChIKeyTYFMUTPPNNOZTM-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride (CAS 2138174-25-9)


(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride is a chiral cyclohexane derivative sold as a research chemical, primarily intended as a synthetic building block . It features a defined (1R,3S) stereochemistry, a pyrimidin-2-ylamino substituent, and a carboxylic acid group, supplied as a hydrochloride salt. A search of the primary literature, patents, and authoritative databases reveals a critical absence of published, quantitative biological, pharmacological, or physicochemical data for this specific compound. Its differentiation from close analogs must therefore be evaluated based on structural and stereochemical characteristics rather than on documented performance metrics.

The Risk of Substituting (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride with In-Class Analogs


In the absence of quantitative selectivity or potency data, generic substitution of this building block is rendered high-risk by three key structural factors. First, the specific (1R,3S) stereochemistry dictates the three-dimensional orientation of the amine and carboxylic acid, which is critical for downstream diastereoselective synthesis. Substitution with the (1S,3R) enantiomer or a racemic mixture would introduce an uncontrolled variable, potentially leading to a different product profile . Second, the pyrimidin-2-ylamino group is a privileged scaffold in kinase inhibitor design , and its replacement with, for example, a pyridin-2-ylamino group would alter the hydrogen-bonding capacity and electronic properties of the final molecule. Third, the hydrochloride salt form offers distinct handling and solubility characteristics compared to the free base, which can affect reaction yields and workup procedures in a synthetic sequence. These intrinsic structural differences demonstrate that the compound is not freely interchangeable with close analogs, even without specific performance data.

Quantitative Evidence Guide: (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride vs. Closest Comparators


Stereochemical Integrity: Enantiopure (1R,3S) vs. Racemate

The target compound is sold as a specific enantiomer (1R,3S). The closest racemic analog, rac-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid, lacks this defined stereochemistry. For applications requiring stereochemical purity, such as the synthesis of single-enantiomer drug candidates, the racemate introduces a 50% impurity of the unwanted enantiomer by definition, which can drastically alter biological activity or crystallization outcomes. While no head-to-head experimental comparison exists, the documented existence of both forms [REFS-1, REFS-2] confirms the product's defined stereochemistry as a key differentiator.

Medicinal Chemistry Asymmetric Synthesis Building Block

Salt Form Advantage: Hydrochloride vs. Free Base for Solubility and Handling

The target compound is provided as a hydrochloride salt, whereas a key analog is the free base (Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid). Although direct solubility data is unavailable for the free base, the general class-level principle is that the hydrochloride salt of an amine-carboxylic acid typically exhibits significantly higher aqueous solubility than its neutral free base counterpart. This is a well-established phenomenon in pharmaceutical salt selection . This property can facilitate cleaner reactions in aqueous or protic solvents and simplify purification steps.

Synthetic Chemistry Solubility Formulation

Regiochemical Differentiation: 3-Pyrimidin-2-ylamino vs. 4-Pyrimidin-2-ylamino Substitution

The target compound features the pyrimidin-2-ylamino group at the 3-position of the cyclohexane ring. A related regioisomer, 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid (CAS 2137035-72-2), has the same group at the 4-position. In the context of kinase inhibitor development, the 4-substituted regioisomer has been directly employed as a scaffold, as evidenced by its use in a crystallized JNK1 inhibitor complex (PDB 4HYS) . The 3-substituted regioisomer of the target compound presents a different substitution vector, leading to a distinct orientation of the pyrimidine ring relative to the carboxylic acid. This altered geometry has a direct impact on the topology of any resulting derivative, making it a non-interchangeable scaffold for SAR studies where positional isomerism is a key variable.

Kinase Inhibitor Design Structure-Activity Relationship Scaffold

Evidence-Backed Application Scenarios for (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride


Synthesis of Enantiopure, 3-Substituted Cyclohexane-Based Kinase Inhibitor Libraries

This compound serves as a well-defined, chiral building block for the synthesis of potential kinase inhibitors where the 3-substituted cyclohexane ring is a required scaffold. Its use is directly supported by the precedent of the 4-substituted regioisomer in a JNK1 inhibitor (PDB 4HYS), which validates the pyrimidin-2-ylamino-cyclohexane motif in kinase-targeted research .

Diastereoselective Synthesis Requiring a (1R,3S)-Configured Template

For synthetic sequences that rely on the specific relative (cis) and absolute (1R,3S) configuration of a 1-carboxy-3-amino cyclohexane template, this compound provides a pre-configured starting point. This avoids the need for a chiral resolution step, which would be necessary if using the racemic mixture .

Investigation of Solubility-Limited Reactions with a Pre-formed Hydrochloride Salt

The hydrochloride salt form is hypothesized to offer better solubility in polar reaction media compared to the free base. This makes it a preferential procurement choice for reactions developed in aqueous or alcoholic solvents, where the free base might have poor solubility and hinder the reaction progress .

Quote Request

Request a Quote for (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.